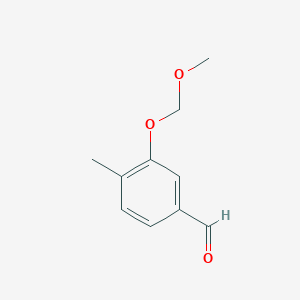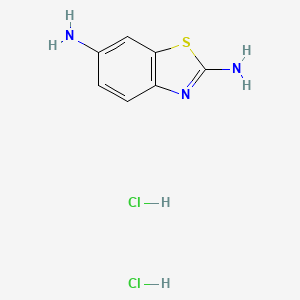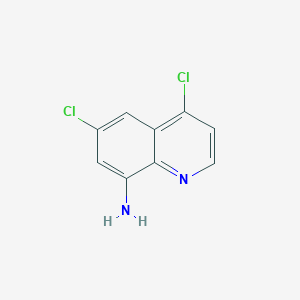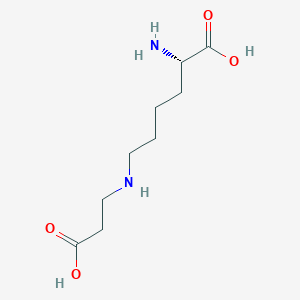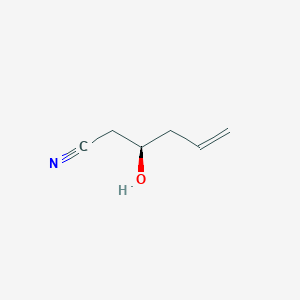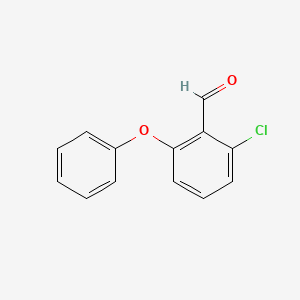![molecular formula C26H12O8 B3247363 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- CAS No. 181487-22-9](/img/structure/B3247363.png)
1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis-
Overview
Description
1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- is a complex organic compound characterized by its high molecular weight and distinctive deep blue crystalline appearance. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 1,3-isobenzofurandione with 1,5-naphthalenediol under controlled conditions. The reaction requires specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of electron transport chains and redox reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electron acceptor or donor, depending on the context, influencing various biochemical processes. Its molecular targets include enzymes and receptors involved in redox reactions and signal transduction pathways.
Comparison with Similar Compounds
1,3-Isobenzofurandione, 5,5'-[2,6-naphthalenediylbis(oxy)]bis-
1,3-Isobenzofurandione, 5,5'-[1,4-naphthalenediylbis(oxy)]bis-
Uniqueness: 1,3-Isobenzofurandione, 5,5'-[1,5-naphthalenediylbis(oxy)]bis- stands out due to its specific structural arrangement and electronic properties, which differ from those of its analogs. These differences result in distinct reactivity and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
5-[5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-1-yl]oxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12O8/c27-23-17-9-7-13(11-19(17)25(29)33-23)31-21-5-1-3-15-16(21)4-2-6-22(15)32-14-8-10-18-20(12-14)26(30)34-24(18)28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUVHWBLNWEWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC3=CC4=C(C=C3)C(=O)OC4=O)C(=C1)OC5=CC6=C(C=C5)C(=O)OC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30775557 | |
| Record name | 5,5'-[Naphthalene-1,5-diylbis(oxy)]di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30775557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181487-22-9 | |
| Record name | 5,5'-[Naphthalene-1,5-diylbis(oxy)]di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30775557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


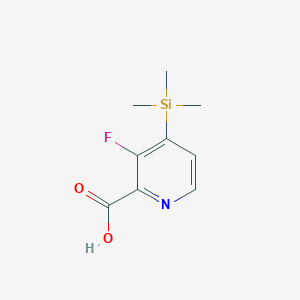
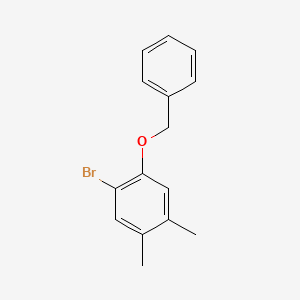
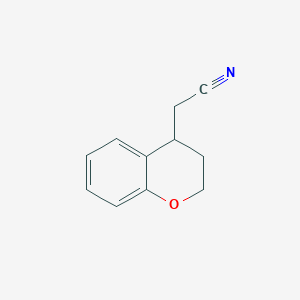
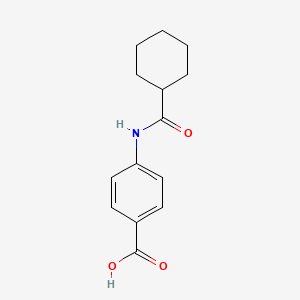
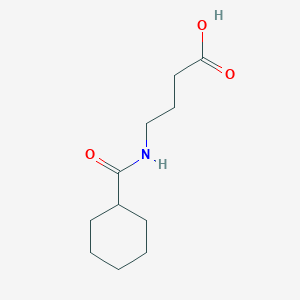
![Silane, dichloromethyl[(trichlorosilyl)methyl]-](/img/structure/B3247299.png)
